

Endocrine disruption potential of dioctadecyl phthalate compared to other phthalates

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Compound of Interest

Compound Name: *Dioctadecyl phthalate*

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Endocrine Disruption Potential of Phthalates: A Comparative Guide

A notable data gap exists in the scientific literature regarding the endocrine-disrupting potential of **dioctadecyl phthalate**. Despite a comprehensive search of toxicological databases and scholarly articles, no specific experimental data on the estrogenic, androgenic, or thyroid-disrupting activity of **dioctadecyl phthalate** was identified. Therefore, a direct comparison with other phthalates is not currently possible.

This guide provides a comparative overview of the endocrine disruption potential of several commonly studied phthalates, including Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), Butyl benzyl phthalate (BBP), Diisononyl phthalate (DINP), and Diisodecyl phthalate (DIDP). The information presented here can serve as a reference for researchers and drug development professionals, highlighting the methodologies used to assess endocrine disruption and the varying potencies observed among different phthalate compounds.

Comparative Endocrine Disrupting Activity of Common Phthalates

The endocrine-disrupting activity of phthalates is typically assessed through a battery of in vitro and in vivo assays that evaluate their interaction with hormone receptors and their impact on hormone signaling pathways. The following tables summarize quantitative data from key

studies on the estrogenic, anti-androgenic, and thyroid-disrupting effects of several well-characterized phthalates.

Estrogenic Activity

Estrogenic activity is often evaluated using receptor binding assays, which measure the affinity of a compound for the estrogen receptor (ER), and transcriptional activation assays, which assess the ability of a compound to induce gene expression through the ER.

Table 1: Comparative Estrogenic Activity of Selected Phthalates

Phthalate	Assay Type	Endpoint	Result	Reference
DEHP	Recombinant Yeast Screen	Estrogenic Activity	No activity observed	[1]
MCF-7 Cell Proliferation	Mitogenic Effect	No activity observed	[1]	
DBP	Recombinant Yeast Screen	Relative Potency (vs. 17 β -estradiol)	$\sim 1 \times 10^{-6}$	[1]
MCF-7 Cell Proliferation	Mitogenic Effect	Active	[1]	
BBP	Recombinant Yeast Screen	Relative Potency (vs. 17 β -estradiol)	$\sim 1 \times 10^{-6}$	[1]
MCF-7 Cell Proliferation	Mitogenic Effect	Active	[1]	
DINP	Recombinant Yeast Screen	Relative Potency (vs. 17 β -estradiol)	$\sim 5 \times 10^{-7}$	[1]
Estrogen-Responsive Medaka Assay	Estrogenic Activity	Enhanced-estrogenic activity	[2]	
DIDP	Estrogen-Responsive Medaka Assay	Estrogenic Activity	No enhanced- or anti-estrogenic activity	[2]
In vitro ER Transactivation/Cell Proliferation	Estrogenic Agonism	No effect observed in multiple cell lines	[3]	

Anti-Androgenic Activity

Anti-androgenic activity is commonly assessed by measuring a compound's ability to inhibit the binding of androgens to the androgen receptor (AR) or to block androgen-induced transcriptional activation.

Table 2: Comparative Anti-Androgenic Activity of Selected Phthalates

Phthalate	Assay Type	Endpoint	Result	Reference
DEHP	In silico Docking with AR	Binding Energy	Similar to testosterone	[4][5][6][7][8]
In vivo (Rat)	Reproductive Development	Testicular toxicity, reduced testosterone	[9][10][11]	
DBP	In vivo (Rat)	Reproductive Development	Testicular toxicity, reduced testosterone	[9][10][11]
BBP	In vivo (Rat)	Reproductive Development	Testicular toxicity, reduced testosterone	[10]
DINP	In vivo (Rat)	Reproductive Development	Minor anti-androgenic effects, less potent than DEHP/DBP	[12]
DIDP	In vitro and in vivo assays	Androgen Pathway Perturbation	Lack of endocrine activity observed	[13][14]

Thyroid Hormone Disruption

The potential for phthalates to interfere with the thyroid hormone system is an area of increasing research interest. Studies have investigated associations between phthalate exposure and altered thyroid hormone levels.

Table 3: Association of Selected Phthalates with Thyroid Hormone Levels

Phthalate	Population/Model	Observed Effect	Reference
DEHP Metabolites	Pregnant Women	Associated with alterations in T3, T4, and TSH	[15]
General Population (U.S.)	Inverse relationship with certain thyroid hormone levels	[16]	
DINP Metabolites	Pregnant Women	Associated with disruption of maternal thyroid functioning	[17]
DBP Metabolites	Pregnant Women	Associated with disruption of maternal thyroid functioning	[17]
BBP Metabolites	Pregnant Women	Associated with disruption of maternal thyroid functioning	[17]
DIDP	In vivo (Rat)	Did not elicit adverse thyroid outcomes	[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for key in vitro assays used to assess endocrine disruption.

Estrogen Receptor (ER) Competitive Binding Assay (Rat Uterine Cytosol)

This assay determines the ability of a test chemical to compete with radiolabeled 17β -estradiol ($[^3\text{H}]\text{-E2}$) for binding to the estrogen receptor present in rat uterine cytosol.

Protocol Summary:

- **Cytosol Preparation:** Uteri from ovariectomized rats are homogenized in a buffer and centrifuged at high speed to obtain the cytosolic fraction containing the ER.[18][19]
- **Assay Incubation:** A constant concentration of [^3H]-E2 and uterine cytosol are incubated with increasing concentrations of the test chemical.[18]
- **Separation of Bound and Free Ligand:** Unbound ligand is removed, typically using a dextran-coated charcoal suspension.
- **Quantification:** The amount of radioactivity in the bound fraction is measured by liquid scintillation counting.
- **Data Analysis:** The concentration of the test chemical that inhibits 50% of the specific binding of [^3H]-E2 (IC₅₀) is calculated. This value is then used to determine the relative binding affinity (RBA) compared to 17 β -estradiol.

Androgen Receptor (AR) Transcriptional Activation Assay

This assay measures the ability of a test chemical to activate or inhibit the transcriptional activity of the androgen receptor in a cellular system.

Protocol Summary:

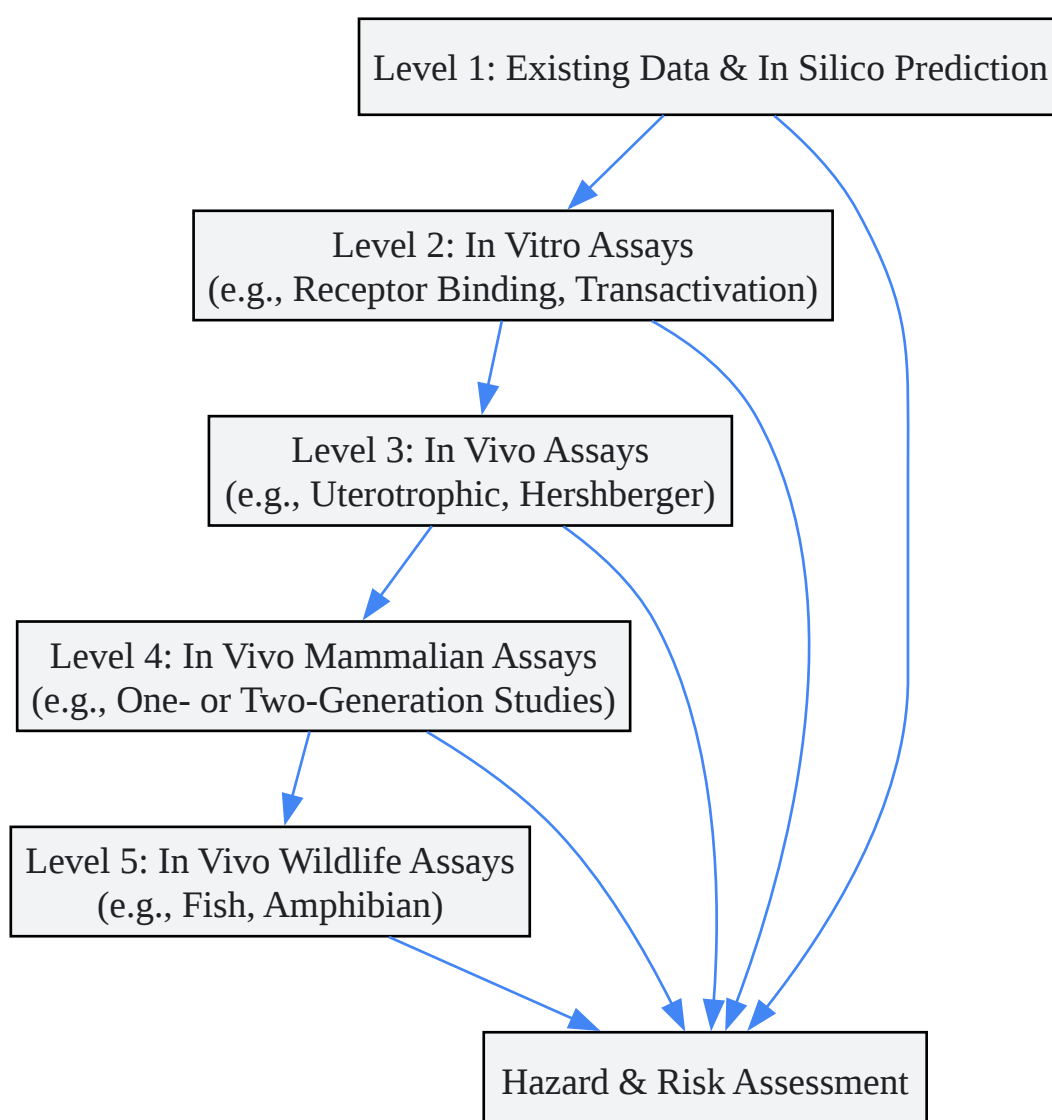
- **Cell Culture:** A mammalian cell line (e.g., human prostate cells) that endogenously or exogenously expresses the human androgen receptor is used. These cells also contain a reporter gene (e.g., luciferase or green fluorescent protein) linked to an androgen response element (ARE).[4][20][21][22]
- **Compound Exposure:** Cells are incubated with various concentrations of the test chemical in the presence (for antagonist testing) or absence (for agonist testing) of a known androgen, such as dihydrotestosterone (DHT).[20][23]
- **Reporter Gene Measurement:** After incubation, the cells are lysed, and the activity of the reporter gene product (e.g., luminescence for luciferase) is measured.[21]

- Data Analysis: For agonists, the concentration that produces a half-maximal response (EC50) is determined. For antagonists, the concentration that inhibits the response to a known agonist by 50% (IC50) is calculated.[\[20\]](#)[\[23\]](#)

Visualizations

Endocrine Disruption Assessment Workflow

The following diagram illustrates a general workflow for assessing the endocrine disruption potential of a chemical, based on the OECD Conceptual Framework.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)

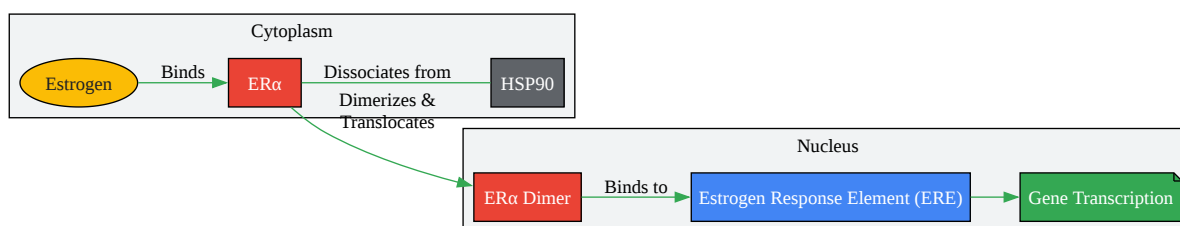


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Caption: A tiered approach to endocrine disruptor testing and assessment.

Simplified Estrogen Receptor Signaling Pathway

This diagram illustrates the classical mechanism of estrogen receptor alpha (ER α) activation, which can be disrupted by estrogenic compounds.



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Caption: Classical estrogen receptor alpha signaling pathway.

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